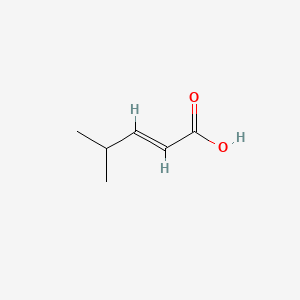![molecular formula C7H16ClNO B6272935 rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride, cis CAS No. 2307783-77-1](/img/new.no-structure.jpg)
rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride, cis, is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride, cis, typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the Mannich reaction, reductive amination, or cyclization of appropriate precursors.
Introduction of the Methyl Group: The methyl group at the 4-position of the piperidine ring can be introduced through alkylation reactions using methylating agents such as methyl iodide or methyl bromide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound, often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride, cis, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, and sodium hypochlorite.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers, esters, or sulfonates.
Scientific Research Applications
rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride, cis, has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride, cis, involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its stereochemistry plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with a wide range of applications in medicinal chemistry.
4-Methylpiperidine: A derivative of piperidine with a methyl group at the 4-position.
2-Hydroxypiperidine: A piperidine derivative with a hydroxyl group at the 2-position.
Uniqueness
rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride, cis, is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This stereochemistry can lead to different pharmacokinetic and pharmacodynamic properties compared to other piperidine derivatives.
Properties
CAS No. |
2307783-77-1 |
|---|---|
Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



